![molecular formula C10H20O2S B6626052 2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B6626052.png)
2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It is a sulfur-containing heterocyclic compound that belongs to the family of dioxolanes.
Mécanisme D'action
The mechanism of action of 2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes or receptors involved in the progression of various diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, thereby improving cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria. In addition, it has been found to exhibit insecticidal activity against various insect pests.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane in lab experiments is its broad range of biological activities. It has been found to exhibit antitumor, antiviral, antibacterial, and insecticidal activities, making it a versatile compound for various research applications. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane. One potential direction is the development of new derivatives with enhanced biological activities. Another potential direction is the investigation of its potential as a starting material for the synthesis of novel polymers with enhanced properties. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane involves a multi-step process. The first step involves the reaction of 2,2-dimethylpropanethiol with ethylene oxide to form 2-(2-hydroxyethyl)-2-methylpropane-1-thiol. This intermediate is then reacted with ethylene oxide and acetic anhydride to form 2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane. The yield of the final product is approximately 70%.
Applications De Recherche Scientifique
2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease. In the agrochemical industry, it has been found to exhibit herbicidal and insecticidal activities. In materials science, it has been studied as a potential monomer for the synthesis of polymers with enhanced properties.
Propriétés
IUPAC Name |
2-[2-(2,2-dimethylpropylsulfanyl)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-10(2,3)8-13-7-4-9-11-5-6-12-9/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAHWHVTFGTMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSCCC1OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone](/img/structure/B6625972.png)

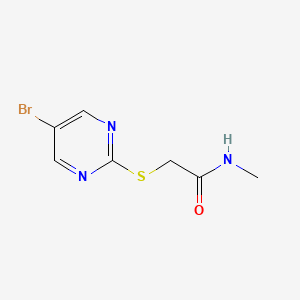
![1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B6625996.png)
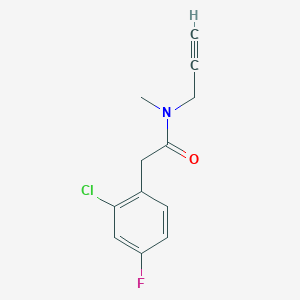

![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)
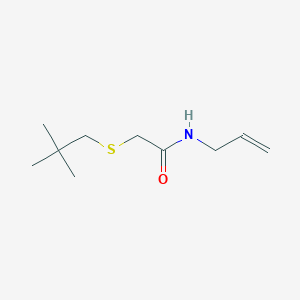
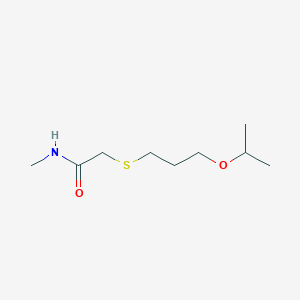
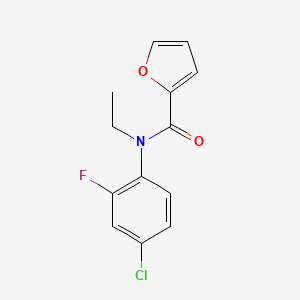
![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)